

# In Vitro Evaluation of Methyl 6-morpholinonicotinate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 6-morpholinonicotinate**

Cat. No.: **B157489**

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Disclaimer: Direct in vitro evaluation data for **Methyl 6-morpholinonicotinate** is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro methodologies and potential biological activities based on studies of structurally related nicotinic acid and morpholine derivatives. The presented data and protocols offer a framework for the investigation of **Methyl 6-morpholinonicotinate**.

## Introduction

**Methyl 6-morpholinonicotinate** is a derivative of nicotinic acid (niacin or Vitamin B3).

Nicotinic acid and its derivatives are a class of compounds with a broad spectrum of pharmacological activities. While nicotinic acid itself is a well-known lipid-lowering agent, its derivatives are being explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a morpholine moiety can significantly alter the physicochemical properties and biological activity of the parent nicotinic acid structure. This technical guide outlines key in vitro assays and potential signaling pathways relevant to the evaluation of **Methyl 6-morpholinonicotinate**, drawing parallels from published research on analogous compounds.

## Data Presentation: In Vitro Activities of Related Nicotinic Acid and Morpholine Derivatives

The following tables summarize quantitative data from in vitro studies on compounds structurally related to **Methyl 6-morpholinonicotinate**, providing a comparative basis for its potential biological activities.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/Derivative	Assay Type	Cell Line	IC50 / Inhibition	Reference
2-Arylaminonicotinic acid derivative	COX-2 Inhibition	-	Significant inhibition	[1]
Isonicotinate derivative 5	Reactive Oxygen Species (ROS) Inhibition	Human blood cells	IC50 = 1.42 ± 0.1 µg/mL	[2]
Nicotinic acid	TNF-α and IL-6 Inhibition	-	Significant reduction in serum levels	[3]
Nicotinic acid derivatives 4d, 4f, 4g, 4h, 5b	Nitrite Inhibition	RAW 264.7 macrophages	MTT results: 86.109 ± 0.51 to 119.084 ± 0.09	[4]

Table 2: Antimicrobial Activity of Morpholine Derivatives

Compound/Derivative	Microorganism	MIC ( $\mu$ M)	Reference
Morpholine derivative 15	C. albicans	0.83	[5]
Morpholine derivative 15	E. coli	0.83	[5]
Thiosemicarbazone derivative 12	C. tropicalis	0.55 (MFC)	[5]
Thiosemicarbazone derivative 12	E. coli, S. aureus, S. epidermidis	0.29 - 1.11	[5]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines	Various bacteria and fungi	6.25–200 $\mu$ g/mL	[6]

Table 3: Cytotoxicity of Nicotinic Acid Derivatives

Compound/Derivative	Cell Line	Assay	IC50	Reference
5-Bromonicotinic acid derivatives	Caco-2	MTT	Varies by derivative	[7]
2-Arylaminonicotinic acid derivative 8d	HeLa, HT-29	-	IC50 = 0.52 and 1.40 $\mu$ M	[1]

Table 4: Enzyme Inhibition by Nicotinic Acid and Derivatives

Compound	Target Enzyme	Ki	Reference
Nicotinic acid	CYP2D6	3.8 +/- 0.3 mM	[8]
Nicotinamide	CYP2D6	19 +/- 4 mM	[8]
Nicotinamide	CYP3A4	13 +/- 3 mM	[8]
Nicotinamide	CYP2E1	13 +/- 8 mM	[8]

## Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the evaluation of **Methyl 6-morpholinonicotinate**.

### Anti-inflammatory Assays

This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), which is a key inflammatory mediator.[9]

- Cell Culture: RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 1 x 10<sup>5</sup> cells/mL and incubated for 24 hours.[9]
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **Methyl 6-morpholinonicotinate**) and an inflammatory stimulus like lipopolysaccharide (LPS).
- Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.
- Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride in phosphoric acid).[10][11]
- Quantification: The absorbance is measured at 540-550 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[9][11]

This assay measures the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[12][13]

- Reaction Setup: The reaction mixture contains reaction buffer, heme, and purified COX-2 enzyme. The test compound at various concentrations is added to the inhibitor wells.[12][14]
- Incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[12]
- Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.[12]
- Quantification: The production of prostaglandins (e.g., PGF2 $\alpha$ ) is measured. This can be done using an Enzyme Immunoassay (EIA) to quantify the prostaglandins.[13] The percentage of inhibition is calculated relative to a control without the inhibitor.

These assays quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6), released by cells.

- Cell Stimulation: Macrophages (e.g., RAW 264.7) or other immune cells are stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test compound.
- Sample Collection: After incubation, the cell culture supernatant is collected.
- ELISA (Enzyme-Linked Immunosorbent Assay):
  - A microplate is coated with a capture antibody specific for the cytokine of interest (TNF- $\alpha$  or IL-6).[15][16][17]
  - The collected supernatant is added to the wells, allowing the cytokine to bind to the capture antibody.[15]
  - A biotinylated detection antibody specific for the cytokine is added, followed by streptavidin-HRP.[15][17]
  - A substrate solution is added, and the color development is measured spectrophotometrically.[15]
  - The cytokine concentration is determined from a standard curve.

## Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][18][19][20][21]

- Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate.[7][18]
- Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[7][18]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
- Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]
- Absorbance Measurement: The absorbance is read at 570 nm.[7]
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) is determined.[7]

## Antimicrobial Activity Assay (Broth Microdilution)

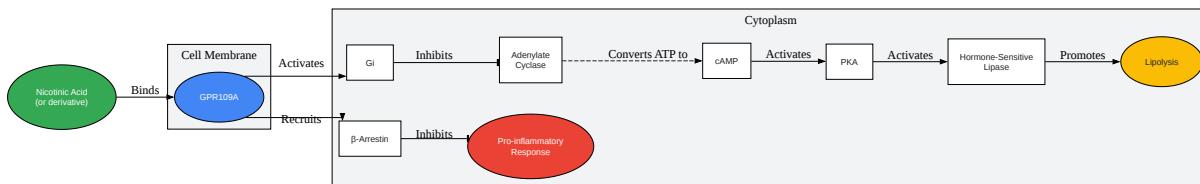
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

- Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
- Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the prepared microorganism.
- Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

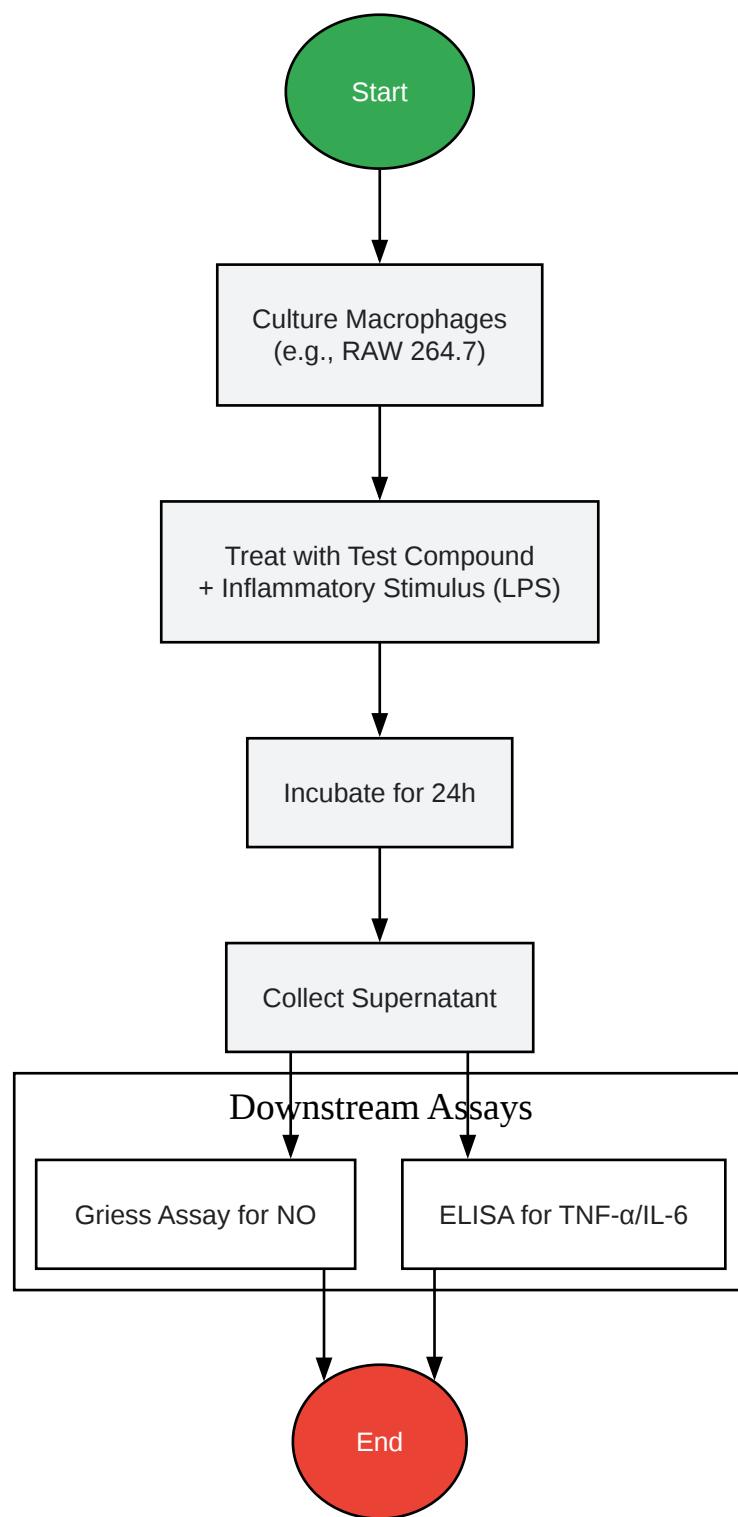
## Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of nicotinic acid derivatives.



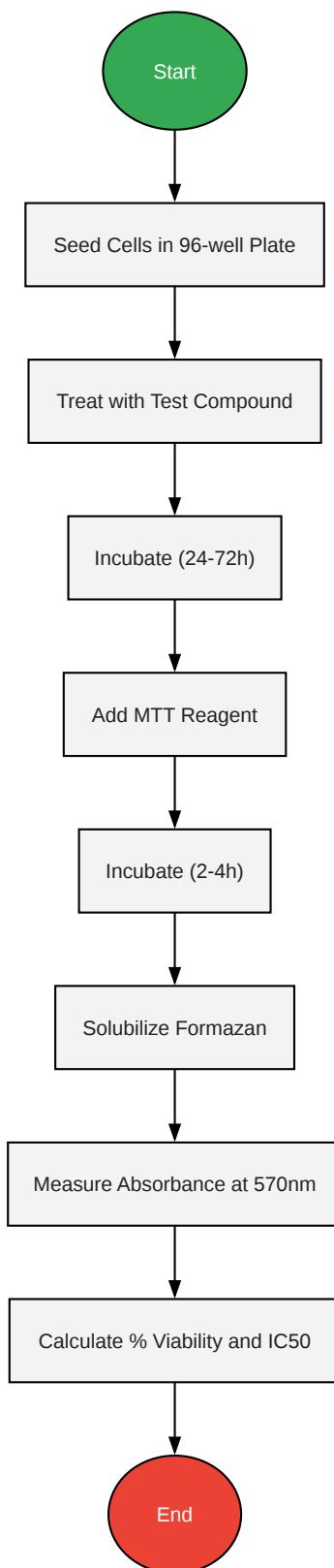
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Caption: GPR109A signaling pathway activated by nicotinic acid.



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Caption: Workflow for in vitro anti-inflammatory assays.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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